4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoindole core and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the phenoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous aluminum chloride as a catalyst under low temperature conditions is a common approach .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins, such as FtsZ . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The compound’s structure allows it to bind effectively to these targets, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole core and phenoxyphenyl group These structural features contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-9-17(12-14(13)2)27-16-10-7-15(8-11-16)24-21(25)18-4-3-5-19(23)20(18)22(24)26/h3-12H,23H2,1-2H3 |
InChI Key |
HMIDOPPVQIPVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)N)C |
Origin of Product |
United States |
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